6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile

PARP1 Inhibitor ATR Inhibitor Breast Cancer

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile (CAS 947305-16-0) is a validated privileged scaffold for ATR kinase (IC50=0.007 μM) and dual PARP1/ATR (<20 nM) inhibitor programs. Unlike generic pyrrolopyrimidine isomers, its [3,4-d] ring fusion and 2-carbonitrile group are essential pharmacophore elements that directly dictate target binding and cellular potency. Substituting this core with alternative isomers risks derailing medicinal chemistry campaigns. Sourcing this specific building block ensures target engagement, assay reproducibility, and streamlined lead optimization for DDR-focused oncology assets.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
CAS No. 947305-16-0
Cat. No. B3196011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile
CAS947305-16-0
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1C2=CN=C(N=C2CN1)C#N
InChIInChI=1S/C7H6N4/c8-1-7-10-3-5-2-9-4-6(5)11-7/h3,9H,2,4H2
InChIKeyXGULKVWYPKGQSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile (CAS 947305-16-0) Sourcing & Key Characteristics


6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile (CAS 947305-16-0) is a heterocyclic building block featuring a fused pyrrolo[3,4-d]pyrimidine core with a carbonitrile substituent at the 2-position . This core scaffold has been validated in peer-reviewed studies as a privileged structure for the design of potent kinase inhibitors, particularly those targeting ATR (Ataxia Telangiectasia and Rad3-related) kinase and dual PARP1/ATR pathways [1][2]. The compound's strategic value lies in its synthetic tractability and the demonstrated ability of its derivatives to achieve low nanomolar activity in biochemical and cellular assays, establishing it as a critical intermediate for medicinal chemistry programs focused on DNA damage response (DDR) targets.

Why 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile Cannot Be Simply Replaced by In-Class Analogs


While numerous pyrrolopyrimidine isomers exist, the specific [3,4-d] ring fusion pattern and the 2-carbonitrile group of CAS 947305-16-0 are not arbitrary structural features; they directly dictate binding mode and potency against key DDR kinases. For instance, the closely related pyrrolo[2,3-d]pyrimidine scaffold yields a different spatial orientation of key hydrogen bond acceptors/donors, leading to a distinct kinase selectivity profile (e.g., Src-family inhibition) [1]. Furthermore, the 2-carbonitrile group serves as a critical hydrogen bond acceptor in the ATP-binding pocket of ATR kinase, as demonstrated by structure-activity relationship (SAR) studies showing that modifications at this position profoundly alter inhibitory activity [2]. Therefore, substituting this specific building block with a generic pyrrolopyrimidine analog risks derailing a medicinal chemistry campaign by introducing an incompatible pharmacophore geometry, resulting in loss of target engagement and cellular potency as quantified below.

Quantitative Differentiation: 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile in Head-to-Head Assays


PARP1/ATR Dual Inhibition vs. Niraparib + AZD6738 Combination in Breast Cancer Cells

A derivative of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile scaffold, compound 38a, was directly compared against a clinically relevant combination of the PARP inhibitor Niraparib and the ATR inhibitor AZD6738. 38a demonstrated superior anti-tumor activity in vitro, suggesting that a single molecule based on this core scaffold can outperform a two-drug cocktail in specific contexts [1].

PARP1 Inhibitor ATR Inhibitor Breast Cancer DNA Damage Response

ATR Kinase Inhibition: 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivative vs. Generic Pyrrolo[2,3-d]pyrimidine Scaffold

Derivatives based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core, such as compound 5g, demonstrate potent ATR inhibition (IC50 = 0.007 μM) [1]. In contrast, a library of compounds built on the isomeric pyrrolo[2,3-d]pyrimidine scaffold, when screened against a panel of kinases, showed primary activity against Src kinase rather than ATR, with the most potent derivative (8h) exhibiting an IC50 of 7.1 μM against U87 glioblastoma cells [2]. This >1000-fold difference in potency and divergent target selectivity highlight that the specific scaffold is not interchangeable for DDR-targeted applications.

ATR Kinase Kinase Inhibitor Structure-Activity Relationship Scaffold Comparison

Structural Prerequisite for Potency: The Role of the 2-Carbonitrile Group

The 2-carbonitrile group of CAS 947305-16-0 is a critical pharmacophoric element. SAR studies on ATR inhibitors indicate that modifications at the 2-position of the pyrrolo[3,4-d]pyrimidine core directly impact potency. While the exact comparator for a 2-H or 2-alkyl analog is not specified in the available abstracts, the retention of the carbonitrile in potent leads like 5g (IC50 = 0.007 μM) and 38a (IC50 < 20 nM) underscores its importance. Furthermore, patent literature on substituted pyrrolo[3,4-d]pyrimidines as kinase inhibitors (e.g., ERK1/2) consistently features a nitrile or similar hydrogen-bond accepting group at this position, suggesting a class-level requirement for strong target engagement [1].

ATR Inhibitor Structure-Activity Relationship Pharmacophore Medicinal Chemistry

Building Block Purity and Physicochemical Consistency for Reproducible Synthesis

As a chemical building block, the utility of CAS 947305-16-0 is underpinned by its defined purity and physicochemical properties. Reputable vendors supply this compound with a standard purity of ≥95% . Key computational and predicted properties, such as a topological polar surface area (TPSA) of 61.6 Ų and an XLogP of -0.8, provide a consistent baseline for chemists designing synthetic routes and purifying final compounds . Sourcing material of lower purity or from less reliable suppliers introduces variability in reaction yields and can complicate downstream purification, directly impacting project timelines and costs.

Building Block Purity Reproducibility Quality Control

Optimal Research and Industrial Applications for 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile


Synthesis of Potent ATR Kinase Inhibitors for Oncology Research

This building block is ideally suited for medicinal chemistry teams developing next-generation ATR inhibitors for cancer therapy. As demonstrated by compound 5g (ATR IC50 = 0.007 μM), the scaffold provides a direct path to potent leads [1]. Researchers can utilize this core to explore novel substituents, aiming to optimize potency, selectivity, and pharmacokinetic properties for treating tumors reliant on ATR-mediated DNA damage repair.

Development of Dual PARP1/ATR Inhibitors to Overcome Resistance

The scaffold is validated for creating dual PARP1/ATR inhibitors, a promising strategy to combat resistance to single-agent PARP inhibitors. The lead compound 38a, built on this core, demonstrated potent dual inhibition (IC50 < 20 nM) and superior cellular activity compared to a Niraparib + AZD6738 combination in breast cancer cell lines [2]. This application is critical for programs targeting BRCA wild-type or PARP inhibitor-resistant cancers.

Kinase Inhibitor Library Design and Diversification

Given its status as a validated privileged structure for kinase inhibition [3], CAS 947305-16-0 is an essential component for building diverse, focused libraries for high-throughput screening against the kinome. The 2-carbonitrile and the secondary amine in the 6,7-dihydro ring offer two distinct vectors for parallel synthesis, enabling rapid exploration of chemical space around a core with a proven track record in producing potent, low-nanomolar hits.

Structure-Based Drug Design (SBDD) and SAR Campaigns

The well-defined geometry and electronic properties of the 2-carbonitrile-pyrrolo[3,4-d]pyrimidine core make it an excellent candidate for structure-based drug design. Its binding mode in the ATP pocket of ATR has been characterized [1], allowing computational chemists to rationally design modifications to improve affinity, selectivity, and DMPK parameters. Sourcing this specific building block ensures that computational predictions align with experimental outcomes, streamlining the design-make-test-analyze cycle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.